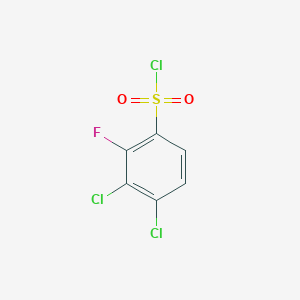

3,4-Dichloro-2-fluorobenzenesulfonyl chloride

Description

3,4-Dichloro-2-fluorobenzenesulfonyl chloride is a halogenated aromatic sulfonyl chloride with the molecular formula C₆H₂Cl₂FSO₂Cl. Its structure features chlorine atoms at positions 3 and 4, a fluorine atom at position 2, and a sulfonyl chloride group (-SO₂Cl) at position 1 of the benzene ring. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the production of sulfonamides, agrochemicals, and pharmaceuticals. The electron-withdrawing effects of the halogen substituents enhance its reactivity in nucleophilic substitution reactions, making it valuable for functionalization under mild conditions.

Properties

IUPAC Name |

3,4-dichloro-2-fluorobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl3FO2S/c7-3-1-2-4(13(9,11)12)6(10)5(3)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUAHVTMTOIMPJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1S(=O)(=O)Cl)F)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl3FO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601237357 | |

| Record name | Benzenesulfonyl chloride, 3,4-dichloro-2-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601237357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803718-50-4 | |

| Record name | Benzenesulfonyl chloride, 3,4-dichloro-2-fluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1803718-50-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfonyl chloride, 3,4-dichloro-2-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601237357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 3,4-Dichloro-2-fluorobenzenesulfonyl chloride typically involves the chlorination and fluorination of benzenesulfonyl chloride derivatives. The reaction conditions often require the use of chlorinating agents such as thionyl chloride (SOCl2) and fluorinating agents like hydrogen fluoride (HF) or other fluorine sources . Industrial production methods may involve multi-step synthesis processes to ensure high purity and yield .

Chemical Reactions Analysis

3,4-Dichloro-2-fluorobenzenesulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives.

Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although specific conditions and reagents depend on the desired transformation.

Coupling Reactions: It can be used in palladium-catalyzed coupling reactions to form complex organic molecules.

Common reagents used in these reactions include bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3), and catalysts such as palladium on carbon (Pd/C) or bis(acetonitrile)dichloropalladium(II) (PdCl2(CH3CN)2) . Major products formed from these reactions include various sulfonyl derivatives and coupled aromatic compounds .

Scientific Research Applications

3,4-Dichloro-2-fluorobenzenesulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-Dichloro-2-fluorobenzenesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of sulfonyl derivatives, which can further participate in various biochemical and chemical pathways . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The closest structural analog identified in the provided evidence is 3,5-dichloro-2-hydroxybenzenesulfonyl chloride (). Below is a detailed comparison:

Electronic and Steric Effects

- Electronic Effects : Fluorine’s strong electron-withdrawing inductive effect (-I) in the target compound stabilizes negative charges during nucleophilic attacks on the sulfonyl chloride. In contrast, the hydroxyl group in the analog acts as an electron-donating group (+M effect), which may slow sulfonation reactions.

- Steric Effects : Both compounds exhibit steric hindrance from chlorine substituents, but the smaller fluorine atom in the target compound reduces steric bulk compared to the hydroxyl group in the analog.

Research Findings and Limitations

- Synthetic Utility : highlights microwave-assisted synthesis routes for halogenated benzenesulfonyl derivatives, suggesting that this compound could be synthesized under similar conditions (e.g., using CuI catalysis and microwave irradiation) .

- Environmental Considerations : ’s chloride concentration models (Figure 11) imply that halogenated sulfonyl chlorides may contribute to environmental chloride loads, necessitating careful waste management during industrial use .

- Data Gaps: No direct experimental data (e.g., melting points, solubility) or toxicity profiles for this compound were found in the provided evidence. Further studies are required to quantify its stability and ecological impact.

Biological Activity

3,4-Dichloro-2-fluorobenzenesulfonyl chloride (CAS number: 1803718-50-4) is a sulfonyl chloride compound that serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its biological activity primarily stems from its ability to modify biomolecules through sulfonylation reactions, which can significantly impact biochemical pathways. This article explores the biological activity of this compound, including its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

This compound is characterized by a highly electrophilic sulfonyl chloride group, which makes it susceptible to nucleophilic attack from various biological molecules. The general mechanism of action involves:

- Nucleophilic Substitution : The sulfonyl chloride can react with nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide derivatives or sulfonate esters.

- Formation of Sulfonyl Derivatives : These derivatives can participate in further biochemical reactions, influencing cellular processes such as signaling pathways and enzyme activities.

Biological Applications

The compound has several notable applications in biological research and medicinal chemistry:

- Modification of Biomolecules : It is utilized to modify proteins and peptides through sulfonylation, which can enhance or inhibit their biological functions.

- Drug Development : As a building block in drug synthesis, it has been involved in creating potent inhibitors for various targets, including autotaxin (ATX), which is implicated in cancer progression .

- Synthesis of Agrochemicals : The compound is also used in the development of agrochemicals that have specific biological activities against pests and diseases.

Inhibitory Activity Against Autotaxin

A study investigated the structure-activity relationship (SAR) of benzene-sulfonamide derivatives related to this compound. Several analogues demonstrated potent inhibitory effects on ATX with IC50 values ranging from 9 nM to 84 nM. Notably:

- Compound 3b showed significant inhibition of ATX-dependent invasion in A2058 human melanoma cells.

- The study highlighted the potential for these compounds to reduce chemotherapeutic resistance in breast cancer stem-like cells .

Cytotoxicity Assessment

The cytotoxic effects of compounds derived from this compound were evaluated using MTT assays across various cancer cell lines. Results indicated:

- A significant reduction in cell viability at higher concentrations, demonstrating the compound's potential as an anticancer agent.

- The modified compounds maintained low toxicity profiles while exhibiting substantial efficacy against targeted cancer cells .

Summary Table of Biological Activities

Q & A

Q. How can researchers optimize the synthesis of 3,4-dichloro-2-fluorobenzenesulfonyl chloride to improve yield and purity?

Methodological Answer: Synthesis optimization involves systematic variation of reaction parameters. For example:

- Solvent Selection: Polar aprotic solvents (e.g., dichloromethane) are preferred for sulfonyl chloride formation due to their ability to stabilize intermediates .

- Temperature Control: Maintaining temperatures below 0°C during sulfonation steps minimizes side reactions like hydrolysis .

- Catalyst Use: Lewis acids (e.g., AlCl₃) can enhance electrophilic substitution efficiency in fluorinated benzene derivatives .

- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from non-polar solvents (e.g., hexane) effectively removes unreacted starting materials .

Q. What analytical techniques are most reliable for characterizing this compound?

Methodological Answer: A multi-technique approach ensures accurate characterization:

- NMR Spectroscopy: ¹⁹F NMR (δ ~ -110 to -120 ppm) and ¹H NMR (aromatic protons at δ 7.2–8.0 ppm) confirm substitution patterns .

- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular ion peaks ([M]⁺ at m/z 246.93) and isotopic patterns for Cl/F .

- FT-IR: Strong S=O stretching (~1370 cm⁻¹) and C-Cl/F vibrations (~750–1100 cm⁻¹) validate functional groups .

Q. How should researchers handle stability challenges during storage of this compound?

Methodological Answer: Stability is influenced by moisture and temperature:

- Storage Conditions: Store in amber vials under inert gas (argon) at 2–8°C to prevent hydrolysis to the sulfonic acid .

- Moisture Control: Use molecular sieves (3Å) in storage containers and conduct Karl Fischer titration to monitor water content .

- Decomposition Monitoring: Regular HPLC analysis (C18 column, acetonitrile/water mobile phase) detects degradation products like 3,4-dichloro-2-fluorobenzenesulfonic acid .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer: The compound’s reactivity arises from:

- Electrophilicity: The sulfonyl chloride group acts as a strong electrophile, with fluorine’s electron-withdrawing effect enhancing reactivity at the para-chloro position .

- Steric and Electronic Effects: DFT calculations (B3LYP/6-31G*) show that the 2-fluoro substituent directs nucleophiles to the less hindered 4-chloro position due to steric crowding at the 3-position .

- Kinetic Studies: Monitor reaction progress via in situ ¹⁹F NMR to track intermediate formation and regioselectivity .

Q. How can researchers resolve contradictions in reported reaction outcomes with amines or alcohols?

Methodological Answer: Discrepancies often stem from solvent or base selection:

- Base Sensitivity: Use weak bases (e.g., pyridine) to avoid dehydrohalogenation side reactions. Strong bases (e.g., NaOH) promote elimination over substitution .

- Solvent Polarity: In polar solvents (DMF), sulfonamide formation dominates, while in non-polar solvents (toluene), sulfonate esters are favored .

- Byproduct Analysis: LC-MS/MS identifies competing pathways, such as Friedel-Crafts alkylation in the presence of AlCl₃ .

Q. What computational tools are effective for predicting the compound’s behavior in catalytic systems?

Methodological Answer: Combine molecular modeling and experimental validation:

- Docking Studies: Use AutoDock Vina to predict binding affinities in enzyme-inhibitor complexes (e.g., carbonic anhydrase) .

- Reactivity Descriptors: Calculate Fukui indices (Gaussian 09) to identify nucleophilic/electrophilic sites .

- MD Simulations: GROMACS simulations assess stability in aqueous vs. lipid environments, critical for drug design applications .

Q. How does the compound’s stability vary under extreme pH or thermal conditions?

Methodological Answer: Stability profiling requires controlled stress testing:

- Thermal Degradation: TGA/DSC analysis reveals decomposition onset at ~150°C, with mass loss corresponding to SO₂ and HCl release .

- pH-Dependent Hydrolysis: Kinetic studies (pH 1–13) show maximum stability at pH 4–6, with rapid hydrolysis (>90% in 24 hrs) at pH >10 .

- Activation Energy: Arrhenius plots (25–80°C) derive Eₐ values (~60 kJ/mol) to model shelf-life under accelerated conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.